molecular formula C22H13F3N2O4S B4735438 4'-cyano-4-biphenylyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate

4'-cyano-4-biphenylyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate

Cat. No. B4735438
M. Wt: 458.4 g/mol
InChI Key: XHFVIIOOKZTQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-cyano-4-biphenylyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate, commonly known as CBTA, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioacetate compounds and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CBTA is not fully understood, but it has been found to interact with various biological targets, including enzymes, receptors, and ion channels. CBTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CBTA has also been found to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
CBTA has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CBTA has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CBTA has been shown to have anticonvulsant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

CBTA has several advantages for lab experiments, including its well-established synthesis method and its ability to modulate specific biological pathways. However, CBTA also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on CBTA. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific biological targets. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.

Scientific Research Applications

CBTA has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects. CBTA has also been used as a tool compound in the development of new drugs targeting specific biological pathways.

properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O4S/c23-22(24,25)17-7-10-20(19(11-17)27(29)30)32-13-21(28)31-18-8-5-16(6-9-18)15-3-1-14(12-26)2-4-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFVIIOOKZTQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OC(=O)CSC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Cyanophenyl)phenyl] 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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